

Flonoltinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Flonoltinib*

Cat. No.: *B10819339*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flonoltinib (also known as AST-487) is a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its discovery represents a significant advancement in the targeted therapy of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **Flonoltinib**. It details the compound's unique mechanism of action, including its high selectivity for the JH2 pseudokinase domain of JAK2, and summarizes key preclinical and clinical findings. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and medicinal chemistry.

Introduction

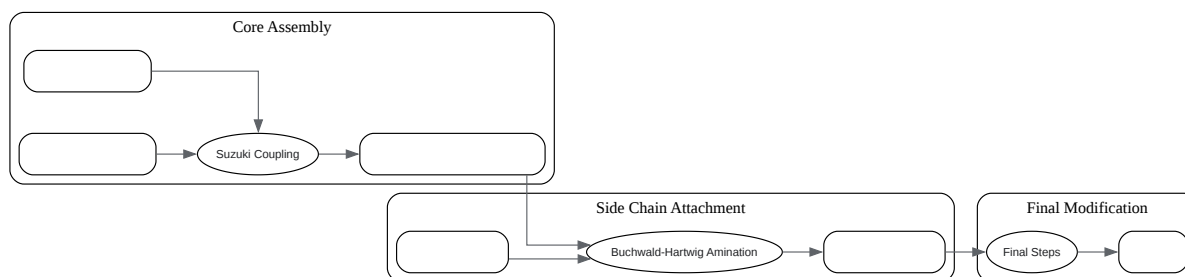
Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. A key driver of many MPNs is the JAK2 V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway.[1] Similarly, mutations in FLT3 are common in acute myeloid leukemia. **Flonoltinib** was developed as a dual inhibitor to target these key oncogenic drivers.[2] Unlike many other JAK2 inhibitors that bind to the active kinase domain (JH1), **Flonoltinib** exhibits a unique binding mode, showing a strong affinity for the pseudokinase domain (JH2), which contributes to its high selectivity for JAK2 over other JAK family members.[3][4]

Discovery and Synthesis

Flonoltinib, chemically named 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol, was identified through a focused drug discovery program aimed at developing potent and selective dual JAK2/FLT3 inhibitors.[3][4] The synthesis of **Flonoltinib** involves a multi-step process, likely centered around key cross-coupling reactions to construct the core heterocyclic scaffold.

Synthetic Pathway Workflow

While the specific, step-by-step synthesis protocol is proprietary, the general synthetic strategy for compounds of this class, such as 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives, typically involves a convergent approach. This would likely include a Suzuki coupling reaction to form the pyrazolyl-pyrimidine core, followed by a Buchwald-Hartwig amination to introduce the substituted aniline moiety.



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Caption: A generalized workflow for the synthesis of **Flonoltinib**.

Key Synthetic Reactions (General Protocols)

Suzuki Coupling:

- Objective: To form the C-C bond between the pyrazole and pyrimidine rings.
- Reagents: A pyrazole boronic acid or ester, a dihalopyrimidine, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$), and a base (e.g., K_2CO_3 or Cs_2CO_3).
- Solvent: A mixture of solvents such as 1,4-dioxane and water.
- Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

Buchwald-Hartwig Amination:

- Objective: To form the C-N bond between the pyrazolyl-pyrimidine intermediate and the substituted aniline.
- Reagents: The chloropyrimidinyl intermediate, the amine-containing side chain, a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs_2CO_3).
- Solvent: An aprotic polar solvent such as 1,4-dioxane or toluene.
- Procedure: The aryl halide, amine, catalyst, ligand, and base are heated in the solvent under an inert atmosphere. Following the reaction, the product is isolated and purified.

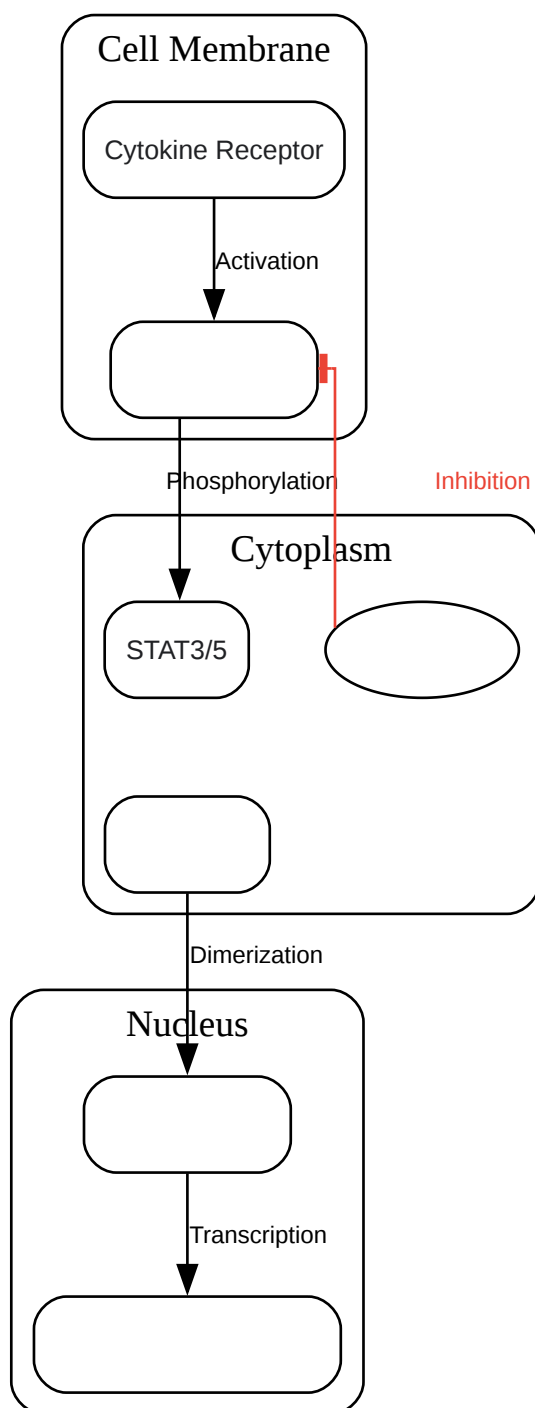
Mechanism of Action and Biological Activity

Flonoltinib is a highly selective inhibitor of JAK2 and FLT3. Its mechanism of action is distinguished by its preferential binding to the pseudokinase (JH2) domain of JAK2, leading to allosteric inhibition.^[3] This contrasts with many other JAK inhibitors that compete with ATP in the kinase (JH1) domain.

Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. In MPNs, the JAK2 V617F mutation leads to constitutive activation of this pathway,

resulting in uncontrolled cell proliferation and survival. **Flonoltinib** inhibits the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5, thereby blocking this aberrant signaling.[4]



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Caption: Inhibition of the JAK/STAT pathway by **Flonoltinib**.

In Vitro Activity

Flonoltinib has demonstrated potent inhibitory activity against JAK2 and FLT3 kinases, as well as in various cell-based assays.

Target/Cell Line	IC ₅₀ (nM)	Reference
Kinase Assays		
JAK1	26	[2]
JAK2	0.7	[2]
JAK2 V617F	1.4	[5]
JAK3	39	[2]
FLT3	4	[2]
Cell-Based Assays		
HEL (JAK2 V617F)	~200	[5]
Ba/F3-JAK2V617F	~200	[5]
MV4-11 (FLT3-ITD)	<100	[5]

In Vivo Efficacy

In preclinical murine models of MPNs, **Flonoltinib** has shown significant efficacy in reducing splenomegaly, improving survival, and mitigating bone marrow fibrosis.[4] It exhibits favorable pharmacokinetic properties with good oral bioavailability and significant accumulation in tumor-bearing tissues.[4]

Animal Model	Dosing	Key Outcomes	Reference
Ba/F3-JAK2V617F Xenograft	15-30 mg/kg, oral, bid	Reduced splenomegaly, prolonged survival	[4]
JAK2V617F Bone Marrow Transplant	Not specified	Reduced spleen and bone marrow fibrosis	[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

- Objective: To determine the IC₅₀ of **Flonoltinib** against target kinases.
- Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
- Procedure (ADP-Glo™):
 - Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide), and ATP in a kinase buffer.
 - Add serial dilutions of **Flonoltinib** to the reaction mixture.
 - Incubate at room temperature to allow the kinase reaction to proceed.
 - Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.
 - Calculate IC₅₀ values from the dose-response curves.

Cell Viability Assay (MTT Assay)

- Objective: To assess the effect of **Flonoltinib** on the proliferation of cancer cell lines.

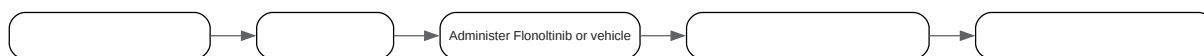
- Procedure:
 - Seed cells (e.g., HEL or MV4-11) in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of **Flonoltinib** for a specified period (e.g., 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control.

Western Blotting for Phospho-STAT5

- Objective: To determine the effect of **Flonoltinib** on the phosphorylation of STAT5 in cell lines.
- Procedure:
 - Treat cells (e.g., HEL cells) with **Flonoltinib** for a specified time.
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with a primary antibody specific for phospho-STAT5.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β -actin) to ensure equal protein loading.

In Vivo Efficacy Study in a Murine MPN Model

- Objective: To evaluate the anti-tumor activity of **Flonoltinib** in a mouse model of MPN.
- Workflow:



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